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Compound of Interest

Compound Name: Mosliciguat

Cat. No.: B3325865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Mosliciguat, a novel investigational soluble

guanylate cyclase (sGC) activator, focusing on its clinical significance in reducing Pulmonary

Vascular Resistance (PVR). We compare its performance with established alternative

therapies, supported by available experimental data, to offer a comprehensive resource for the

scientific and drug development community.

Introduction to Mosliciguat and Its Novel
Mechanism of Action
Mosliciguat is a potential first-in-class, once-daily, inhaled sGC activator being developed for

the treatment of pulmonary hypertension (PH).[1][2] Its therapeutic potential lies in its unique

mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate

(cGMP) signaling pathway, a critical regulator of vascular homeostasis.[3]

Unlike sGC stimulators (e.g., Riociguat), which are highly dependent on the presence of NO

and a reduced heme group on the sGC enzyme, Mosliciguat is an sGC activator.[4][5] This

distinction is crucial. In pathological states like PH, oxidative stress can lead to the oxidation or

complete loss of the sGC heme group, rendering the enzyme (now called apo-sGC) insensitive

to NO and less responsive to sGC stimulators. Mosliciguat is designed to directly activate

sGC, including the pathological apo-sGC form, independently of NO and the heme status. This
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allows it to potentially restore cGMP production and induce vasodilation even in environments

of high oxidative stress.

Caption: NO-sGC-cGMP signaling pathway and points of therapeutic intervention.

Clinical Data on PVR Reduction by Mosliciguat
The primary measure of Mosliciguat's efficacy in early trials is the reduction in PVR, a key

hemodynamic parameter indicating the afterload on the right ventricle.

ATMOS Phase 1b Trial
The ATMOS trial was a proof-of-concept, open-label, single-dose escalation study in patients

with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary

hypertension (CTEPH). The trial demonstrated that a single inhaled dose of Mosliciguat led to

a substantial and sustained reduction in PVR.

Dose Group Number of Patients (PPS)
Mean Peak Percent
Change in PVR from
Baseline [95% CI]

Dose 1 4 -21.0% [-31.6%, -10.4%]

Dose 2 4 -16.1% [-32.8%, 0.7%]

Dose 3 4 -25.9% [-60.3%, 8.4%]

Dose 4 4 -38.1% [-55.9%, -20.3%]

Dose 5 (up to 4mg) 4 -36.3% [-48.3%, -24.4%]

PPS (Per Protocol Set)

consisted of patients non-

responsive to NO with a

baseline PVR ≥5 Wood units.

At the highest doses, the reduction in PVR persisted over the 3-hour measurement period, and

there were no safety-relevant changes in systemic vascular resistance or blood pressure.

Comparison with Alternative Therapies
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Mosliciguat's primary competitors are other drugs targeting the NO-sGC-cGMP pathway, most

notably the sGC stimulator Riociguat and PDE5 inhibitors.

sGC Stimulators: Riociguat
Riociguat is a first-in-class sGC stimulator approved for the treatment of PAH and CTEPH. It

has a dual mechanism, sensitizing sGC to endogenous NO and directly stimulating sGC,

though its efficacy is more dependent on the presence of NO.

The pivotal CHEST-1 Phase III trial evaluated Riociguat in patients with inoperable or

persistent/recurrent CTEPH. The results showed a significant improvement in hemodynamics.

Comparative Performance Data
Direct head-to-head trials between Mosliciguat and other therapies are not yet available.

However, we can compare data from their respective key clinical trials. It is important to note

that patient populations, trial designs, and baseline characteristics may differ, making direct

comparisons challenging.

Drug (Trial) Patient Population
Primary Endpoint
(PVR-related)

Result

Mosliciguat (ATMOS)
Untreated PAH or

CTEPH

Peak % change in

PVR from baseline

after a single dose

Up to -38.1% mean

reduction in PVR

Riociguat (CHEST-1)

Inoperable or

persistent/recurrent

CTEPH

Change in PVR from

baseline at Week 16

-226 dyn·s·cm⁻⁵ mean

reduction from a

baseline of ~800

dyn·s·cm⁻⁵

Note: The PVR reduction for Riociguat in the CHEST-1 trial equates to an approximate 28%

reduction from baseline.

A preclinical study in a minipig model of pulmonary hypertension offered a more direct

comparison, suggesting inhaled Mosliciguat has a superior pulmonary-selective effect

(reduction in pulmonary artery pressure without affecting systemic blood pressure) compared to
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systemically administered sildenafil (a PDE5 inhibitor) and bosentan (an endothelin receptor

antagonist).

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical data.

ATMOS Trial (Mosliciguat)
Study Design: An open-label, multicenter, single-dose escalation trial.

Participants: 38 patients with untreated PAH or CTEPH. The Per Protocol Set for the primary

endpoint analysis included 20 patients with a baseline PVR ≥5 Wood units who were non-

responsive to inhaled NO.

Intervention: A single inhaled dose of Mosliciguat administered via a dry powder inhaler

across 5 escalating dose levels (up to 4mg).

Primary Endpoint: Peak percent change (PPC) from baseline in PVR.

Methodology: PVR was measured by right heart catheterization (RHC) at baseline and over

a 3-hour period post-dose.

ATMOS Trial Workflow

Patient Screening
(Untreated PAH/CTEPH)

Baseline Assessment
- RHC (PVR, PAP)

- NO Response Test

Single Dose Assignment
(5 Escalating Dose Cohorts)

Inhalation of
Mosliciguat (DPI)

Post-Dose Monitoring
(3 hours)

RHC Measurements
(PVR, PAP, CO)

Data Analysis
(Peak % Change in PVR)

Click to download full resolution via product page

Caption: Simplified workflow for the ATMOS clinical trial.

CHEST-1 Trial (Riociguat)
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.
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Participants: 261 patients with inoperable or persistent/recurrent CTEPH.

Intervention: Patients were randomized to receive either Riociguat (up to 2.5 mg three times

daily) or a matched placebo for 16 weeks.

Primary Endpoint: Change from baseline in 6-minute walking distance (6MWD).

Key Secondary Endpoint: Change from baseline in PVR.

Methodology: PVR was measured by RHC at baseline and at Week 16.

Conclusion
Mosliciguat demonstrates significant potential in the management of pulmonary hypertension,

with early clinical data showing a substantial and sustained reduction in PVR after a single

inhaled dose. Its unique mechanism as an sGC activator, capable of targeting the enzyme

even under conditions of high oxidative stress, differentiates it from sGC stimulators like

Riociguat and may offer a therapeutic advantage in certain patient populations. The inhaled,

once-daily administration also presents a favorable profile in terms of convenience and

targeted lung delivery, potentially minimizing systemic side effects.

While direct comparative data is pending, the magnitude of PVR reduction seen in the Phase

1b ATMOS trial is among the highest reported in PH trials to date. Ongoing Phase 2 studies,

such as the PHocus trial in patients with PH associated with interstitial lung disease (PH-ILD),

will be critical in further establishing the clinical efficacy and safety of Mosliciguat and

clarifying its role in the evolving landscape of PH therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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